4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol
Description
Properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)25-17-7-1-14(2-8-17)13-22-9-11-23(12-10-22)15-3-5-16(24)6-4-15/h1-8,24H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOCYNHMAJPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steps for Synthesis:
Formation of Piperazine Core : This typically involves reacting a diamine with a dihaloalkane or a similar reagent to form the piperazine ring.
Substitution Reactions : Introduce the 4-trifluoromethoxybenzyl group onto the piperazine ring. This might involve alkylation reactions using appropriate benzyl halides.
Introduction of Phenol Group : Attach the phenol moiety to the piperazine ring. This could involve nucleophilic aromatic substitution or other coupling reactions.
Functional Group Modifications : Ensure that the final product has the desired functional groups (e.g., hydroxyl group on the phenol ring).
Data Tables
Given the lack of specific data for This compound , we can consider a hypothetical synthesis pathway and the reagents involved:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Piperazine Formation | 4-Hydroxyaniline, Dichloroethylamine HCl | 50-60°C, 6h | 1-(4-Hydroxyphenyl)piperazine |
| 2. Alkylation | 4-Trifluoromethoxybenzyl Chloride, Piperazine | Base (e.g., NaOH), Solvent (e.g., DMF) | 4-(4-Trifluoromethoxybenzyl)piperazine |
| 3. Phenol Introduction | Phenol Derivative, Piperazine Intermediate | Coupling Agent (e.g., Pd(OAc)₂) | This compound |
Research Findings
Research in organic synthesis often focuses on optimizing reaction conditions to improve yield and purity. For compounds like This compound , key findings might include:
- Optimization of Reaction Conditions : Identifying the best solvents, bases, and temperatures to enhance reaction efficiency.
- Use of Catalysts : Employing catalysts to facilitate coupling reactions or improve selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while substitution reactions can introduce various functional groups onto the benzyl moiety .
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol :
Basic Information
- Chemical Name: this compound
- CAS Number: 681482-74-6
- Molecular Formula: C10H14N2O
- Molecular Weight: 178.23
Safety and Hazards
Potential Applications
While the search results do not explicitly detail the applications of This compound , they do provide some clues:
- Laboratory Chemical: It is identified as a laboratory chemical used for scientific research and development .
- Related Compound: A related compound, 7-[4-Oxo-4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butoxy]-1,3-dihydroimidazo[4,5-b]quinolin-2-one, has a PubChem CID of 15005625 .
- Modulating Protein Kinase Activity: EP2210607B1 describes compounds for modulating protein kinase enzymatic activity and cellular activities such as proliferation .
Additional Notes
Mechanism of Action
The mechanism of action of 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives exhibit varied bioactivity depending on substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing Groups : Acetyl or sulfonyl groups (e.g., Compound 9) enhance cytotoxicity, likely due to improved target binding .
- Bulky Aromatic Substituents : Benzoyl or chlorobenzoyl groups (e.g., Compound 34) reduce potency, suggesting steric hindrance limits target interaction .
- Fluorinated Groups : Trifluoromethoxy (target compound) and trifluoromethyl (UDO) substituents improve metabolic stability and lipophilicity, critical for CNS or antiparasitic applications .
- Hybrid Structures: Morpholinopyrimidine-piperazine hybrids (e.g., V8) leverage dual pharmacophores for synergistic anti-inflammatory effects .
Functional Comparisons
- Antioxidant Activity: LQFM212’s phenolic structure and piperazine moiety enable radical scavenging, a feature shared with the target compound’s phenol group .
- Enzyme Inhibition : UDO’s trifluoromethyl group inhibits CYP51, while acetylated piperazines (e.g., Compound 9) target kinases or phosphatases .
Biological Activity
4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol, with the molecular formula CHFNO, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxybenzyl group connected to a piperazine ring, which is further linked to a phenol group. This structural arrangement is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 352.35 g/mol |
| CAS Number | 681482-74-6 |
| IUPAC Name | 4-[4-(4-trifluoromethoxy)benzyl]piperazin-1-yl]phenol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethoxy group enhances binding affinity to specific receptors, while the piperazine moiety facilitates enzyme interactions. These interactions can modulate biochemical pathways involved in inflammation, cancer progression, and potentially other diseases.
Key Mechanisms:
- Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, influencing neurological pathways.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on related phenolic compounds suggest potential mechanisms involving apoptosis induction in cancer cells and inhibition of tumor growth through various pathways, including the modulation of signaling cascades like MAPK and PI3K/Akt pathways.
Anti-inflammatory Effects
The compound's phenolic structure is associated with anti-inflammatory activities. Phenolic compounds are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby potentially alleviating conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways in microbes.
Case Studies and Research Findings
- Anticancer Studies:
- Anti-inflammatory Research:
- Antimicrobial Activity:
Q & A
Q. What are the standard synthetic routes for 4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions.
- Step 2 : Coupling the piperazine intermediate with 4-trifluoromethoxybenzyl halides via nucleophilic substitution.
- Step 3 : Introduction of the phenol group via deprotection (e.g., cleavage of a methoxy group using BBr₃) or direct coupling. Key reagents include potassium carbonate (base) and dichloromethane (solvent). Optimize yields by controlling reaction time and temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., piperazine proton splitting, trifluoromethoxy group shifts).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., phenolic O-H stretch at ~3200 cm) .
Q. How can purity be assessed during synthesis?
Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Purity >95% is recommended for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities?
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) for thermodynamic validation.
- Control Experiments : Test against known receptor antagonists to confirm specificity. Discrepancies may arise from buffer conditions (e.g., ionic strength) or protein conformational states .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Variation of Substituents : Synthesize derivatives with modified benzyl (e.g., chloro, methyl) or phenol groups (e.g., methoxy, nitro).
- Biological Testing : Evaluate changes in IC values across targets (e.g., GPCRs, kinases).
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding poses .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent Models : Measure oral bioavailability and brain penetration via LC-MS/MS.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
- Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) .
Q. How to address low aqueous solubility during formulation?
- Prodrug Design : Introduce phosphate esters at the phenol group for enhanced solubility.
- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes.
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
Methodological Challenges
Q. What computational tools predict off-target interactions?
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared motifs with unrelated targets.
- Machine Learning : Train models on ChEMBL data to flag potential kinase or ion channel activity. Validate predictions with high-throughput screening .
Q. How to optimize reaction yields for large-scale synthesis?
- Catalysis : Replace stoichiometric bases with catalytic DMAP or DBU.
- Flow Chemistry : Improve mixing and heat transfer for exothermic steps.
- Purification : Use automated flash chromatography with gradient elution .
Q. What techniques confirm target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding.
- BRET/FRET : Quantify real-time receptor conformational changes.
- Knockdown Controls : Use siRNA to verify target-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
